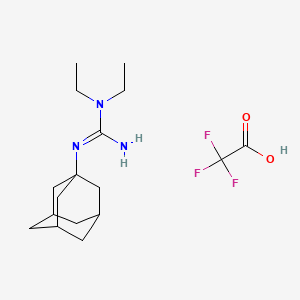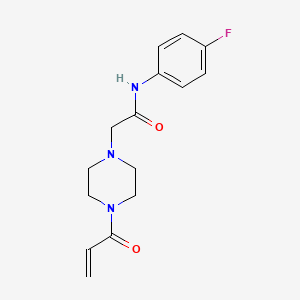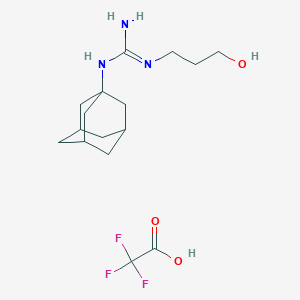
2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research. It is a guanidine derivative that has been extensively studied for its various applications in the field of chemistry and biology. This compound is known for its unique properties, including its ability to inhibit enzymes and its potential as a therapeutic agent. In
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid involves its ability to inhibit enzymes. This compound is known to inhibit nitric oxide synthase and arginase, which are enzymes involved in the production of nitric oxide and urea, respectively. By inhibiting these enzymes, this compound can regulate the levels of nitric oxide and urea in the body, which can have beneficial effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be a potent inhibitor of nitric oxide synthase and arginase, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the laboratory.
Orientations Futures
There are several future directions for the study of 2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid. One direction is the development of new synthetic methods for the preparation of guanidine derivatives. Another direction is the study of the therapeutic potential of this compound for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis method of 2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid involves the reaction of adamantane-1-carboxaldehyde with diethylguanidine in the presence of trifluoroacetic acid. The reaction yields this compound as a white solid with a melting point of 120-122°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid has been extensively studied for its various applications in scientific research. It has been shown to be a potent inhibitor of enzymes such as nitric oxide synthase and arginase. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, it has been used in the development of new synthetic methods for the preparation of guanidine derivatives.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3.C2HF3O2/c1-3-18(4-2)14(16)17-15-8-11-5-12(9-15)7-13(6-11)10-15;3-2(4,5)1(6)7/h11-13H,3-10H2,1-2H3,(H2,16,17);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYOGPAIRHYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC12CC3CC(C1)CC(C3)C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-but-3-ynyldiazirin-3-yl)-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B7359259.png)
![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B7359278.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)


![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)


![Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)